Cas no 683762-03-0 (4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide)

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide structure
683762-03-0 structure
Product name:4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
CAS No:683762-03-0
MF:C19H23N3O5S2
MW:437.533022165298
CID:6074642
PubChem ID:16805702

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
    • 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide
    • Benzamide, N-[4-(aminosulfonyl)phenyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]-
    • 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
    • F1122-0763
    • 683762-03-0
    • SR-01000010507
    • Oprea1_742946
    • SR-01000010507-1
    • AKOS024603184
    • Inchi: 1S/C19H23N3O5S2/c1-14-4-2-3-13-22(14)29(26,27)18-9-5-15(6-10-18)19(23)21-16-7-11-17(12-8-16)28(20,24)25/h5-12,14H,2-4,13H2,1H3,(H,21,23)(H2,20,24,25)
    • InChI Key: HCMNFSSUQDIECB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)C1=CC=C(S(N2CCCCC2C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 437.10791319g/mol
  • Monoisotopic Mass: 437.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 772
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • Density: 1.399±0.06 g/cm3(Predicted)
  • pka: 9.85±0.12(Predicted)

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1122-0763-2μmol
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-0763-5μmol
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1122-0763-2mg
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-0763-20mg
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1122-0763-40mg
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1122-0763-25mg
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1122-0763-50mg
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1122-0763-20μmol
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1122-0763-10μmol
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1122-0763-3mg
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
683762-03-0 90%+
3mg
$63.0 2023-05-17

Additional information on 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide

Comprehensive Overview of 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide (CAS No. 683762-03-0)

The compound 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide (CAS No. 683762-03-0) is a sulfonamide derivative with a unique structural framework. Its molecular formula and intricate design make it a subject of interest in pharmaceutical and biochemical research. The presence of both sulfonyl and sulfamoyl groups in its structure suggests potential applications in enzyme inhibition, particularly targeting carbonic anhydrase or other sulfonamide-sensitive proteins. Researchers are increasingly exploring its role in drug discovery due to its modularity and potential for structure-activity relationship (SAR) optimization.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide stands out due to its hybrid architecture, combining a piperidine moiety with a benzamide core. This combination is frequently discussed in AI-driven drug design platforms, where computational models predict its binding affinity for various biological targets. Notably, its CAS No. 683762-03-0 is often queried in scientific databases, reflecting its growing relevance in high-throughput screening campaigns.

The compound’s sulfamoylphenyl segment is particularly noteworthy, as it mirrors motifs found in FDA-approved drugs like sulfonamide diuretics and antibiotics. However, unlike classical sulfonamides, this derivative incorporates a 2-methylpiperidine group, which may enhance its pharmacokinetic properties. Discussions in pharmacophore modeling forums highlight its potential to cross the blood-brain barrier (BBB), a hot topic in central nervous system (CNS) drug development.

From a synthetic perspective, 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide exemplifies modern click chemistry strategies. Its preparation often involves sulfonylation reactions, a trending technique in green chemistry due to its atom efficiency. The compound’s CAS No. 683762-03-0 is frequently cited in patents related to heterocyclic sulfonamides, underscoring its industrial significance. Researchers also investigate its stability under physiological conditions, a key consideration for oral bioavailability.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies of this compound are gaining traction. Its sulfonamide backbone raises questions about ecotoxicity, a concern aligned with the sustainable chemistry movement. Meanwhile, computational tools like molecular docking simulate its interactions with proteins such as cyclooxygenase-2 (COX-2), linking it to anti-inflammatory research. These interdisciplinary angles make CAS No. 683762-03-0 a recurring keyword in bioinformatics literature.

In summary, 4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide represents a convergence of medicinal chemistry innovation and computational biology. Its structural features and CAS No. 683762-03-0 position it as a promising candidate for further exploration in targeted therapy and precision medicine.

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